Ethyl 3-chloro-4-methylbenzoate
Overview
Description
Scientific Research Applications
Occurrence in Aquatic Environments
Ethyl 3-chloro-4-methylbenzoate is related to parabens, compounds often used in personal care products and preservatives. Studies show that these parabens are commonly found in aquatic environments, indicating widespread environmental exposure. They are considered emerging contaminants, with their occurrence, fate, and behavior in water systems being of significant interest. Despite wastewater treatments effectively removing them, they persist in low concentrations in effluents and are found ubiquitously in surface water and sediments (Haman et al., 2015).
Effects on Adipocyte Differentiation
Parabens, including ethyl derivatives like this compound, have been studied for their impact on adipogenesis. Research indicates that these compounds can promote adipocyte differentiation in murine cells. This suggests potential implications for obesity, as these compounds are found in consumer products and thus may contribute to the increasing prevalence of obesity (Hu et al., 2013).
Synthesis Applications
This compound is involved in synthesis processes. A protocol for preparing aminomethylmonoalkylphosphinate, using 4-methylbenzoic acid as a starting material, has been reported. This illustrates the compound's role as an intermediate in synthesizing more complex chemical entities (Ding & Yan, 2012).
Antimycobacterial Activity
Derivatives of this compound have been explored for their antimycobacterial activity. Synthesized compounds like 4-fluorobenzoic acid derivatives have shown inhibitory activity against Mycobacterium tuberculosis, indicating potential medicinal applications (Koçyiğit-Kaymakçıoğlu et al., 2009).
Photodegradation Studies
Photodegradation studies of parabens, including ethyl derivatives, are important for understanding their environmental fate. Research on the photochemical degradation of these compounds in the presence of UV light and hydrogen peroxide has been conducted, providing insight into their stability and breakdown products in environmental settings (Gmurek et al., 2015).
Toxicity Assessments
Assessing the toxicity of parabens, such as this compound, is critical for understanding their health and environmental impacts. Studies in model organisms like Caenorhabditis elegans have provided insights into the toxicity mechanisms of these compounds, contributing to the evaluation of their safety (Nagar et al., 2019).
Future Directions
Properties
IUPAC Name |
ethyl 3-chloro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBQMBOGLOAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622295 | |
Record name | Ethyl 3-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99500-36-4 | |
Record name | Ethyl 3-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.